molecular formula C7H4ClNO2 B14859562 5-chloro-4,6-dideuterio-3H-1,3-benzoxazol-2-one

5-chloro-4,6-dideuterio-3H-1,3-benzoxazol-2-one

Cat. No.: B14859562
M. Wt: 173.56 g/mol
InChI Key: TZFWDZFKRBELIQ-SNCBJUNNSA-N
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Description

5-chloro-4,6-dideuterio-3H-1,3-benzoxazol-2-one is a derivative of benzoxazole, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4,6-dideuterio-3H-1,3-benzoxazol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminophenol and a suitable chlorinating agent.

    Cyclization: The cyclization step involves the formation of the benzoxazole ring, typically using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.

    Chlorination: The final step involves the chlorination of the benzoxazole ring at the 5-position using a chlorinating agent like thionyl chloride or sulfuryl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.

    Quality Control: Analytical methods like nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography are used to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4,6-dideuterio-3H-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Deuterium Exchange: The deuterium atoms can be exchanged with hydrogen under specific conditions, allowing for the study of isotopic effects.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or triethylamine are commonly used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzoxazole ring.

Scientific Research Applications

5-chloro-4,6-dideuterio-3H-1,3-benzoxazol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows for the exploration of new therapeutic agents.

    Materials Science: The compound’s stability and unique isotopic composition make it useful in the development of advanced materials, such as deuterated polymers and coatings.

    Isotopic Labeling: The presence of deuterium atoms makes it valuable in isotopic labeling studies, which are used to investigate reaction mechanisms and metabolic pathways.

    Biological Studies: The compound is used in biological studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 5-chloro-4,6-dideuterio-3H-1,3-benzoxazol-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell growth, inhibiting their activity and leading to cell death.

    Pathways Involved: The compound interferes with key biochemical pathways, such as DNA replication and protein synthesis, disrupting the normal functioning of cells.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3H-1,3-benzoxazol-2-one: Similar in structure but lacks deuterium atoms, making it less useful in isotopic studies.

    4,6-dideuterio-3H-1,3-benzoxazol-2-one: Lacks the chlorine atom, which may affect its biological activity and reactivity.

    5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one: Contains a hydroxyl group instead of deuterium, leading to different chemical properties and applications.

Uniqueness

5-chloro-4,6-dideuterio-3H-1,3-benzoxazol-2-one is unique due to the presence of both chlorine and deuterium atoms, which confer distinct chemical and biological properties. Its isotopic composition makes it valuable in research applications, while the chlorine atom enhances its reactivity and potential as a therapeutic agent.

Properties

Molecular Formula

C7H4ClNO2

Molecular Weight

173.56 g/mol

IUPAC Name

5-chloro-4,6-dideuterio-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i1D,3D,7+1,9+1

InChI Key

TZFWDZFKRBELIQ-SNCBJUNNSA-N

Isomeric SMILES

[2H]C1=CC2=C(C(=C1Cl)[2H])[15NH][13C](=O)O2

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)O2

Origin of Product

United States

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